1-Aminopyrrolidine-2-carboxylic acid
Overview
Description
1-Aminopyrrolidine-2-carboxylic acid is a compound that falls within the category of amino acids, specifically a β-amino acid with a pyrrolidine ring. While the provided papers do not directly discuss 1-aminopyrrolidine-2-carboxylic acid, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves the use of cyclic amines such as 3-aminopyrrolidine. For instance, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the reaction of cyclic amines with various substituted naphthyridine carboxylic acids and their esters . Similarly, the synthesis of spin-labelled β-amino acid POAC involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 1-aminopyrrolidine-2-carboxylic acid often features strong intramolecular hydrogen bonds, as seen in the case of 2-aminopyridine-3-carboxylic acid . The presence of amino and carboxylic groups in these compounds facilitates the formation of these hydrogen bonds, which are likely to be a feature in the structure of 1-aminopyrrolidine-2-carboxylic acid as well.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from the reactions they undergo. For example, 2-arylpyrrolidine-1-carboxamides are synthesized via an acid-catalyzed reaction of ureas with aminophenol . This suggests that 1-aminopyrrolidine-2-carboxylic acid could also participate in acid-catalyzed reactions, potentially leading to the formation of various amides and other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminopyrrolidine-2-carboxylic acid can be deduced from the properties of similar compounds. For instance, the molecular adducts of aminopyrimidine and amino-triazole with heterocyclic carboxylic acids show that these compounds can form stable crystalline structures . This implies that 1-aminopyrrolidine-2-carboxylic acid may also form stable crystalline adducts with other compounds. Additionally, the electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines indicate that 1-aminopyrrolidine-2-carboxylic acid could be derivatized for detection in high-performance liquid chromatography .
Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
1-Aminopyrrolidine-2-carboxylic acid derivatives have been explored for their asymmetric synthesis and antibacterial properties. For instance, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, exhibits enhanced in vitro and in vivo activity against aerobic and anaerobic bacteria (Rosen et al., 1988).
Organocatalysis in Chemical Reactions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions and hydrogenation, function as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These findings demonstrate the utility of 1-Aminopyrrolidine-2-carboxylic acid derivatives in modulating asymmetric chemioselective reactions (Ruiz-Olalla et al., 2015).
Synthesis of Unusual Amino-Pyrrolidine Structures
Research into the synthesis of novel 2-aminopyrrolidine-1-carboxamidine structures, which incorporate amino acids and offer promising applications, has been reported. This includes the synthesis of cernumidine, a natural alkaloid, highlighting the chemical diversity and potential of 1-Aminopyrrolidine-2-carboxylic acid derivatives in synthesizing complex molecules (Rippel et al., 2020).
Economical Synthesis for Pharmaceutical Applications
The development of an economical synthesis process for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid is significant for industrial preparation, given its role as an intermediate in various pharmaceutically active substances (Han et al., 2018).
Application in Biomolecule Probing
Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) supports ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These water-soluble and biocompatible organometallic polymer-conjugates serve as electrochemically active probes for biomolecules, with potential applications in bioanalytical chemistry (Baldoli et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-aminopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUOMVLTQBZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
15265-22-2, 10139-05-6 | |
Record name | NSC117847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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